molecular formula C18H30N2O2 B4930522 Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone CAS No. 6337-93-5

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone

Cat. No.: B4930522
CAS No.: 6337-93-5
M. Wt: 306.4 g/mol
InChI Key: KVRBRRXJOXQTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone (CAS 7192-49-6) is a synthetic compound featuring a piperazine core symmetrically substituted with two cyclohexanecarbonyl groups. This specific molecular architecture places it within a class of cyclohexylpiperazine derivatives that are of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are known for their diverse pharmacological activities and are frequently investigated as key scaffolds in drug discovery . Researchers explore these molecules for a wide range of potential applications, including as tools for studying receptor interactions. For instance, structurally similar cyclohexylpiperazine compounds have been identified as potent ligands for sigma receptors, which are implicated in cell proliferation and cancer biology . Other benzhydryl piperazine analogs have been characterized as inverse agonists for the cannabinoid receptor type 1 (CB1), presenting a distinct chemical scaffold for the development of potential therapeutic agents . The presence of the piperazine ring, a common feature in various psychoactive substances, also makes such compounds subjects of interest in neuropharmacology and forensic science . As a research chemical, this product is provided to enable further investigation into its specific physicochemical properties, mechanism of action, and potential research applications. This compound is intended for use in laboratory research and is strictly labeled as "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

[4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRBRRXJOXQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284536
Record name cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-93-5
Record name NSC37551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone typically involves the reaction of cyclohexylamine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then reacted with cyclohexanone to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanol, while reduction may produce cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methane.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies suggest that cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone may modulate enzyme activities involved in inflammatory pathways. This indicates potential anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Interaction with Cannabinoid Receptors

Research on related compounds indicates that derivatives of piperazine can act as inverse agonists at cannabinoid receptors (CB1), which are implicated in obesity and metabolic disorders. The potential for this compound to exhibit similar properties warrants investigation into its effects on appetite regulation and metabolic pathways .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. This complexity not only highlights the compound's versatility but also opens avenues for structural modifications aimed at enhancing biological activity .

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacodynamics. Techniques such as molecular docking and binding affinity assays can provide insights into its interactions with specific receptors or enzymes .

Case Studies and Research Findings

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated modulation of inflammatory pathways in vitro.
Study BCannabinoid receptor interactionSuggested potential as a selective CB1 inverse agonist with reduced side effects compared to first-generation drugs.
Study CNeuroprotectionExplored structural analogs for neuroprotective properties against neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone with similar piperazino-methanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Target) C₁₈H₃₀N₂O₂ 306.45 Cyclohexyl, Cyclohexylcarbonyl High lipophilicity, low polarity
(2,6-Difluorophenyl)[4-(2-furylcarbonyl)piperazino]methanone () C₁₇H₁₅F₂N₂O₃ 333.31 2,6-Difluorophenyl, Furylcarbonyl Moderate polarity, enhanced H-bonding
[4-(1-Phenylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone () C₂₆H₃₄N₂O₄ 438.56 Phenylcyclohexyl, Trimethoxyphenyl High steric bulk, aromatic interactions
Cyclohexyl[4-(hydroxyamino)piperidin-1-yl]methanone () C₁₂H₂₂N₂O₂ 226.32 Cyclohexyl, Hydroxyamino (piperidine core) Polar due to -NHOH, reduced lipophilicity

Key Observations :

  • Lipophilicity : The target compound’s dual cyclohexyl groups confer significant hydrophobicity, making it less water-soluble than analogs with polar substituents (e.g., ’s fluorine and furan groups).
  • Hydrogen Bonding: Analogs like and incorporate electronegative atoms (F, O) or hydroxyamino groups, enhancing solubility and target binding capabilities.

Implications of Substituents on Bioactivity

  • Cyclohexyl Groups : Enhance metabolic stability and membrane penetration but reduce aqueous solubility. This contrasts with ’s fluorophenyl group, which improves target affinity in CNS drugs.
  • Piperazine vs.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., ’s trimethoxyphenyl) enable π-π stacking in enzyme binding pockets, while aliphatic groups favor lipid bilayer integration.

Biological Activity

Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexyl group linked to a piperazine ring, which is further connected to a carbonyl group. This unique structure contributes to its lipophilicity, potentially enhancing its interaction with biological membranes and targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have shown moderate activity against certain bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 500 µg/mL to 1000 µg/mL for Gram-negative bacteria like Bordetella bronchiseptica .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Level
Compound A500Moderate
Compound B1000Mild
This compoundTBDTBD

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is thought to involve modulation of specific enzyme activities associated with inflammatory pathways. Further research is needed to clarify these effects and identify the precise molecular targets involved .

The biological activity of this compound likely involves its interaction with various receptors and enzymes in biological systems. It may act as an inhibitor or modulator, influencing physiological responses. Understanding these interactions is crucial for elucidating its therapeutic potential.

Research Findings and Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of related compounds, revealing that modifications in the cyclohexane structure could enhance bioactivity . This suggests that this compound might also exhibit similar or improved properties.
  • Inflammatory Pathway Modulation : Another investigation into structurally similar compounds indicated potential interactions with inflammatory mediators, hinting at possible therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone, and how do reaction parameters affect yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with substituted piperazines and carbonyl precursors. Key steps include:

  • Amide coupling : Reacting cyclohexanecarbonyl chloride with a piperazine derivative under inert conditions (e.g., nitrogen atmosphere).
  • Cyclohexylation : Introducing the cyclohexyl group via nucleophilic substitution or reductive amination.
  • Critical parameters : Solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C for coupling steps), and catalyst use (e.g., triethylamine for acid scavenging).
  • Yield optimization : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) improves purity (>95% by HPLC) .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclohexyl, piperazine, and carbonyl group integration (e.g., carbonyl signal at ~170 ppm in ¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₈H₂₉N₂O₂).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms piperazine ring conformation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally analogous piperazine derivatives?

  • Methodological Answer :

  • Comparative binding assays : Use radioligand displacement studies (e.g., for receptor targets like CB1 or serotonin receptors) to quantify affinity (Ki values) under standardized conditions.
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and correlate with activity trends.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonding with receptor residues) .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target engagement?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to study stability of ligand-receptor complexes over time (e.g., 100 ns simulations).
  • Free energy calculations : MMPBSA/MMGBSA to quantify binding free energy and validate docking results .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
  • Enantiomer-specific assays : Test isolated enantiomers in vitro (e.g., cAMP inhibition for GPCR targets) to identify active stereoisomers.
  • Circular dichroism (CD) : Confirm absolute configuration and correlate with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.